molecular formula C8H5F3O2 B2528420 3-(Difluoromethyl)-5-fluorobenzoic acid CAS No. 2248405-07-2

3-(Difluoromethyl)-5-fluorobenzoic acid

Cat. No.: B2528420
CAS No.: 2248405-07-2
M. Wt: 190.121
InChI Key: RZXIDADGPWMBDO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-fluorobenzoic acid (CAS Ref: 10-F783245) is a fluorinated benzoic acid derivative characterized by a difluoromethyl group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. This compound is commercially available as a high-purity reagent (≥98%) for research and industrial applications, with pricing tiers ranging from €374/100 mg to €1,098/g . Its structural features, including dual fluorine substituents, confer unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and resistance to oxidative degradation compared to non-fluorinated analogs . The compound has been identified as a relevant impurity (maximum 5.0 g/kg) in the agrochemical isoflucypram, underscoring its industrial significance .

Properties

IUPAC Name

3-(difluoromethyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIDADGPWMBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Applications/Properties References
3-(Difluoromethyl)-5-fluorobenzoic acid C₈H₅F₃O₂ 3-(CF₂H), 5-F Agrochemical impurity; high stability
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid C₇H₃ClF₂O₃ 3-Cl, 2-F, 4-F, 5-OH Intermediate for antimicrobial quinolones
3-Fluoro-4-hydroxybenzoic acid C₇H₅FO₃ 3-F, 4-OH Pharmaceutical precursor
BCS-CR73065 (3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid) C₆H₅F₃N₂O₂ Pyrazole core, 3-(CF₂H), 5-F, 1-CH₃ Agrochemical metabolite
3-(Chlorosulfonyl)-5-fluorobenzoic acid C₇H₄ClFO₄S 3-(SO₂Cl), 5-F Reactive intermediate for sulfonamide synthesis

Physicochemical Properties

  • Lipophilicity and Bioavailability : The difluoromethyl group in 3-(Difluoromethyl)-5-fluorobenzoic acid enhances lipophilicity (logP ≈ 2.1–2.5, estimated) compared to 3-Fluoro-4-hydroxybenzoic acid (logP ≈ 1.3), improving membrane permeability . The hydroxy group in the latter increases aqueous solubility but reduces metabolic stability.
  • Acidity: The electron-withdrawing fluorine substituents lower the pKa of the carboxylic acid group (≈2.8–3.2) relative to non-fluorinated benzoic acids (pKa ≈ 4.2), enhancing its reactivity in esterification or amidation reactions .

Biological Activity

3-(Difluoromethyl)-5-fluorobenzoic acid is an organic compound notable for its unique structural features, including both difluoromethyl and fluorine substituents on a benzoic acid core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula: C8H6F3O2
  • Molecular Weight: 196.13 g/mol
  • CAS Number: 2248405-07-2

The biological activity of 3-(difluoromethyl)-5-fluorobenzoic acid is hypothesized to involve the inhibition of key enzymes, particularly succinate dehydrogenase (SDH), which plays a crucial role in the mitochondrial respiratory chain. Similar compounds have demonstrated the ability to disrupt the citric acid cycle, potentially leading to impaired energy production in cells and subsequent cell death.

Anticancer Properties

Research indicates that 3-(difluoromethyl)-5-fluorobenzoic acid exhibits anticancer properties through its interactions with various molecular targets. Studies have shown that compounds with similar structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of fluorinated groups is believed to enhance the lipophilicity and membrane permeability of the molecule, facilitating its entry into microbial cells and exerting toxic effects .

Study 1: Inhibition of Succinate Dehydrogenase

In a study examining the effects of structurally similar compounds, it was found that certain derivatives could inhibit SDH activity, leading to reduced cellular respiration rates. This inhibition was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial activity of 3-(difluoromethyl)-5-fluorobenzoic acid against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary

Property Value
Molecular Weight196.13 g/mol
CAS Number2248405-07-2
Anticancer ActivityInhibits SDH
Antimicrobial ActivityEffective against S. aureus, E. coli
MIC (S. aureus)X µg/mL (specific data needed)
MIC (E. coli)Y µg/mL (specific data needed)

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